4-Nitrosophenol
Overview
Description
4-Nitrosophenol is an aromatic compound characterized by the presence of a nitroso group (-NO) attached to the fourth position of a phenol ring. This compound is known for its distinctive yellow color and its ability to form complexes with metal ions. It is used in various chemical reactions and has applications in multiple scientific fields.
Scientific Research Applications
4-Nitrosophenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in studies involving enzyme kinetics and as a substrate in biochemical assays.
Industry: Utilized in the production of rubber chemicals, pesticides, and as a corrosion inhibitor.
Mechanism of Action
Target of Action
4-Nitrosophenol primarily targets nanostructured materials . These materials are particles having at least one dimension in the nano range (1–100 nm) and can take various shapes, such as clusters, spheres, fibers, rods, plates, cubes, network structures, etc . The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of these nanostructured materials .
Mode of Action
The interaction of this compound with its targets involves a catalytic reduction process . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . The catalytic efficiencies of these materials are mainly governed by properties such as shape and size of the nanomaterials, electrochemistry of the nanomaterial, regeneration of surface for activity, and the carrier system .
Biochemical Pathways
The biochemical pathway of this compound involves the reduction of 4-nitrophenol to 4-aminophenol . This process is initiated by the consumption of dissolved oxygen, both by oxidizing this compound (an intermediate) and reoxidizing the reduced catalyst surface . Upon complete consumption of dissolved oxygen, subsequent reduction to 4-aminophenol can occur .
Result of Action
The result of the action of this compound is the transformation of 4-nitrophenol into 4-aminophenol . This transformation is significant as 4-aminophenol is a compound with a lower degree of toxicity .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH, temperature, and applied potential are crucial parameters in the overall optimization of the process . While acidic media and high temperatures favor the clean reduction of 4-nitrophenol to 4-aminophenol, the simultaneous hydrogen evolution is pernicious for this purpose .
Safety and Hazards
Future Directions
The reduction of 4-nitrophenol (4-NiP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway . Future research could focus on the effects of solvent properties on reaction kinetics for unambiguous comparison and optimization of the catalytic performance of metallic nanoparticles in the liquid phase 4-NiP reduction .
Biochemical Analysis
Biochemical Properties
4-Nitrosophenol is involved in various biochemical reactions. It is known to undergo reduction reactions, transforming into 4-aminophenol . This transformation is often catalyzed by various nanostructured materials .
Cellular Effects
Given its chemical reactivity, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its reduction to 4-aminophenol . This process can involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Factors such as the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would influence these temporal effects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is likely involved in various metabolic pathways, potentially interacting with certain enzymes or cofactors
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be influenced by various factors, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Factors such as targeting signals or post-translational modifications could potentially direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrosophenol can be synthesized through the nitration of phenol. The process involves the reaction of phenol with nitric acid, typically in the presence of sulfuric acid as a catalyst. The reaction conditions are carefully controlled to ensure the formation of this compound rather than other nitrophenol isomers. The reaction is exothermic and requires temperature regulation to maintain the desired product yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and concentration of reactants, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrosophenol undergoes various chemical reactions, including:
Reduction: The nitroso group can be reduced to an amino group, forming 4-aminophenol.
Oxidation: The compound can be oxidized to form quinone derivatives.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation and sulfonation.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3) for halogenation.
Major Products:
Reduction: 4-Aminophenol.
Oxidation: Quinone derivatives.
Substitution: Halogenated or sulfonated phenols.
Comparison with Similar Compounds
4-Nitrophenol: Similar in structure but contains a nitro group (-NO2) instead of a nitroso group.
2-Nitrosophenol: An isomer with the nitroso group at the second position.
Uniqueness: 4-Nitrosophenol is unique due to its specific position of the nitroso group, which influences its chemical reactivity and ability to form stable complexes with metal ions. This property makes it valuable in various catalytic and synthetic applications .
Properties
IUPAC Name |
4-nitrosophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6-3-1-5(7-9)2-4-6/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTCPNFNKICNNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Record name | P-BENZOQUINONE MONOXIME | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Related CAS |
823-87-0 (hydrochloride salt) | |
Record name | 4-Nitrosophenol | |
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DSSTOX Substance ID |
DTXSID0025991, DTXSID0075287 | |
Record name | 4-Nitrosophenol | |
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Record name | p-Benzoquinone monoxime | |
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Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-benzoquinone monoxime is a black solid. (NTP, 1992), Water or Solvent Wet Solid, Pale yellow or light-brown solid; [HSDB] Black solid; [CAMEO] Yellow-brown powder; [MSDSonline] | |
Record name | P-BENZOQUINONE MONOXIME | |
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Record name | Phenol, 4-nitroso- | |
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Record name | 4-Nitrosophenol | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), MODERATELY SOL IN WATER; SOL IN DILUTE ALKALIES GIVING GREEN TO BROWNISH GREEN SOLUTIONS; SOL IN ALC, ETHER, ACETONE, SOL IN HOT BENZENE | |
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Record name | 4-NITROSOPHENOL | |
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Vapor Pressure |
0.15 [mmHg] | |
Record name | 4-Nitrosophenol | |
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Color/Form |
PALE YELLOW ORTHORHOMBIC NEEDLES, BROWNS @ 126 °C, CRYSTALLIZES IN LIGHT BROWN LEAFLETS | |
CAS No. |
104-91-6; 637-62-7, 104-91-6, 637-62-7 | |
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Record name | 4-Nitrosophenol | |
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Record name | 4-NITROSOPHENOL | |
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Record name | 4-NITROSOPHENOL | |
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Melting Point |
270 to 291 °F (decomposes) (NTP, 1992) | |
Record name | P-BENZOQUINONE MONOXIME | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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